molecular formula C14H11FN2OS B1248471 Flutemetamol CAS No. 637003-10-2

Flutemetamol

Cat. No.: B1248471
CAS No.: 637003-10-2
M. Wt: 274.32 g/mol
InChI Key: VVECGOCJFKTUAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Flutemetamol is synthesized by reacting a precursor compound with radioactive fluoride to obtain a fluorine-18 labeled compound. The reaction involves the use of a strong base and subsequent purification using a reverse phase solid phase extraction cartridge. Protective groups are then removed to obtain the final product .

Industrial Production Methods

Industrial production of this compound involves the use of radiopharmaceutical synthesizers, such as the “FASTlab” system. The process includes reacting a precursor compound with radioactive fluoride, followed by purification and quality control checks. The product must be used within a specific time frame for maximum efficacy due to the short half-life of fluorine-18 .

Chemical Reactions Analysis

Types of Reactions

Flutemetamol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Radioactive Fluoride: Used for labeling the precursor compound.

    Strong Base: Facilitates the substitution reaction.

    Solid Phase Extraction Cartridge: Used for purification.

Major Products

The major product formed from these reactions is the fluorine-18 labeled this compound, which is used for PET imaging .

Scientific Research Applications

Flutemetamol is extensively used in scientific research, particularly in the field of neurology. Its primary application is in the imaging of β-amyloid plaques in the brain, which are associated with Alzheimer’s disease. This imaging helps in the diagnosis and evaluation of cognitive impairment in patients . Additionally, this compound is used in clinical trials to assess the efficacy of anti-amyloid therapies and to monitor disease progression .

Mechanism of Action

Flutemetamol works by binding to β-amyloid plaques in the brain. After intravenous injection, it diffuses across the blood-brain barrier and accumulates in areas with β-amyloid aggregates. The fluorine-18 isotope produces a positron signal that is detected by a PET scanner, allowing visualization of plaque density .

Conclusion

This compound is a valuable radiopharmaceutical compound used in PET imaging for the diagnosis and evaluation of Alzheimer’s disease. Its unique properties and effectiveness in imaging β-amyloid plaques make it an essential tool in both clinical and research settings.

Properties

CAS No.

637003-10-2

Molecular Formula

C14H11FN2OS

Molecular Weight

274.32 g/mol

IUPAC Name

2-[3-fluoro-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol

InChI

InChI=1S/C14H11FN2OS/c1-16-11-4-2-8(6-10(11)15)14-17-12-5-3-9(18)7-13(12)19-14/h2-7,16,18H,1H3

InChI Key

VVECGOCJFKTUAX-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F

Canonical SMILES

CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F

Key on ui other cas no.

637003-10-2

Synonyms

(18F)flutemetamol
flutemetamol
flutemetamol F-18
Vizamyl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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